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Adenosine amine congener

Cat. No.: B8103072
M. Wt: 576.6 g/mol
InChI Key: HVJGNAHENNXYLP-QZHHGCDDSA-N
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Description

Context within Purinergic Signaling Systems

Purinergic signaling is a complex system of intercellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. tandfonline.com This system is integral to numerous physiological functions, including neurotransmission, inflammation, and cellular protection. tandfonline.commdpi.com Adenosine, a key player in this system, exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. tandfonline.commdpi.com

ADAC functions as a selective agonist for the A1 adenosine receptor. medchemexpress.comcaymanchem.com This selectivity is crucial for researchers, as it allows for the specific targeting and investigation of the A1 receptor's role in various biological pathways. The activation of A1 receptors by agonists like ADAC is known to initiate protective mechanisms within tissues. mdpi.com For instance, in the cochlea, the purinergic system, including adenosine receptors, is vital for regulating function and responding to injury. mdpi.com Ectonucleotidases, enzymes that convert extracellular ATP to adenosine, are a key component of this system, effectively shifting the signaling environment from one dominated by P2 (ATP) receptors to one influenced by P1 (adenosine) receptors. mdpi.comnih.gov

Overview of Adenosine Congeners as Research Tools

Adenosine congeners, including ADAC, are invaluable tools in academic research due to their ability to mimic or block the actions of endogenous adenosine with greater specificity and often, higher potency. ontosight.ainih.gov These synthetic analogues are designed to have modified structures that enhance their affinity and selectivity for specific adenosine receptor subtypes. nih.gov This "functionalized congener" approach allows for the systematic study of structure-activity relationships and the development of probes for receptor characterization. nih.govtandfonline.com

Researchers utilize adenosine congeners for a variety of purposes:

Receptor Probing: To identify, characterize, and map the distribution of adenosine receptors in different tissues. nih.govtandfonline.com

Pharmacological Studies: To investigate the physiological and pathophysiological roles of specific adenosine receptor subtypes. ontosight.aiplos.org

Therapeutic Development: As starting points for the design of new drugs targeting adenosine receptors for conditions such as neurodegenerative diseases, pain, and inflammation. ontosight.aiplos.org

The development of congeners like ADAC, which can be administered systemically and cross the blood-brain barrier, has been a significant advancement, enabling in vivo studies that were previously challenging. semanticscholar.orgwjgnet.com

Detailed Research Findings

Scientific investigations have provided specific data on the binding affinity and functional effects of ADAC, highlighting its utility as a selective A1 adenosine receptor agonist.

Table 1: Binding Affinity of Adenosine Amine Congener (ADAC) at Rat Adenosine Receptors

Receptor Subtype Ki (nM)
A1 0.85
A2A 210
A3 281

This table presents the inhibitor constant (Ki) values of ADAC for different rat adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The data demonstrates ADAC's high selectivity for the A1 receptor. caymanchem.com

Table 2: Neuroprotective Effects of this compound (ADAC) in a Rat Model of Huntington's Disease

Treatment Group Striatal Lesion Size Reduction Reduction in Ongoing Striatal Degeneration
ADAC (100 µg/kg/day) -40% -30%

This table summarizes the neuroprotective effects of an acute treatment with ADAC in a rat model of Huntington's disease induced by 3-nitropropionic acid (3NP). The results show a significant reduction in both the size of the striatal lesion and the ongoing degeneration of striatal neurons. jneurosci.org

Table 3: Otoprotective Effects of this compound (ADAC)

Condition Protective Effect
Noise-Induced Hearing Loss Mitigates cochlear injury and hearing loss. mdpi.commedchemexpress.com
Cisplatin-Induced Ototoxicity Reduces hearing loss and apoptosis of cochlear hair cells. medchemexpress.comwjgnet.com

This table outlines the protective effects of ADAC in the cochlea against damage induced by noise and the chemotherapeutic agent cisplatin (B142131). mdpi.commedchemexpress.comwjgnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N8O6 B8103072 Adenosine amine congener

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[2-(2-aminoethylamino)-2-oxoethyl]phenyl]-2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O6/c29-8-9-30-21(38)12-17-2-1-3-19(10-17)34-22(39)11-16-4-6-18(7-5-16)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-7,10,14-15,20,24-25,28,37,40-41H,8-9,11-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJGNAHENNXYLP-QZHHGCDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O)CC(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)CC(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology of Adenosine Amine Congener

Adenosine (B11128) Receptor Subtype Selectivity and Binding Affinity

The interaction of a ligand with its receptor is defined by its affinity (how strongly it binds) and its selectivity (its preference for one receptor subtype over others). Adenosine Amine Congener has been characterized primarily for its potent and selective action at one of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov

This compound is distinguished in the field of purinergic signaling as a potent and highly selective agonist for the A1 adenosine receptor. nih.govmedchemexpress.com Its selectivity and potency at the A1 receptor are comparable to other well-established A1-selective agonists, even though it possesses a distinctly different chemical structure at the N⁶ substituent. nih.govnih.gov This potent agonism at the A1 receptor is the primary mechanism behind its observed biological effects, such as neuroprotection. nih.govmedchemexpress.com Studies comparing AAC with other A1 agonists have highlighted the similarity in their receptor affinities and selectivity profiles as determined in binding assays. amazonaws.com

While highly selective for the A1 receptor, the complete pharmacological profile of this compound requires an assessment of its binding affinity for the other adenosine receptor subtypes. Binding assays using rat receptors have quantified this selectivity, demonstrating significantly lower affinity for the A2A and A3 subtypes compared to the A1 receptor. caymanchem.com

The binding affinity, expressed as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to inhibit 50% of specific radioligand binding. A lower Kᵢ value signifies a higher binding affinity. The data clearly illustrates AAC's preference for the A1 receptor. caymanchem.com

Receptor Subtype (Rat)Binding Affinity (Kᵢ) in nMReference
A10.85 caymanchem.com
A2A210 caymanchem.com
A2BData not available
A3281 caymanchem.com

While designed for high affinity at adenosine receptors, adenosine congeners can exhibit interactions with other, unrelated receptors, known as off-target effects. A systematic study of a series of adenosine and adenine (B156593) congeners revealed unanticipated interactions, primarily with biogenic amine receptors. plos.org These off-target activities were mostly observed in the micromolar range, though some compounds showed nanomolar affinity for certain receptors. plos.org

The investigation, which screened these compounds against a panel of 41 diverse receptors and transporters, found that step-wise structural modifications could unmask interactions with adrenergic and serotonergic receptors. plos.org For instance, some derivatives showed notable affinity for specific serotonin (B10506) (5HT) and adrenergic receptor subtypes:

A 4′-truncated adenine derivative displayed a Kᵢ of 61 nM at the α₂₈ adrenergic receptor. plos.org

Certain adenosine congeners were found to interact with α₂ adrenergic receptor subtypes, while no significant binding was observed at α₁ adrenergic subtypes. plos.org

Low micromolar Kᵢ values were recorded for some compounds at the β₃ adrenergic receptor, whereas no binding occurred at β₁ and β₂ subtypes. plos.org

These findings suggest that the structural features engineered for adenosine receptor binding can be recognized by other GPCRs, particularly those for biogenic amines. plos.org

Ligand-Receptor Interaction Dynamics

Understanding how this compound binds to and activates its target receptor involves detailed studies of the ligand-receptor complex, including quantitative binding assays and measures of functional efficacy.

The affinity of ligands for adenosine receptors is quantified using various binding assays. Historically, these have been radioligand binding assays, which use a radioactively labeled compound that competes with the unlabeled test compound for receptor binding sites. acs.org For example, assays for the A2A receptor have used the radioligand [³H]CGS21680, with nonspecific binding determined using an unlabeled agonist like NECA. acs.org The inhibition constant (Kᵢ) is then calculated from the concentration that inhibits 50% of radioligand binding (IC₅₀) using the Cheng & Prusoff equation.

More recently, fluorescence-based technologies have provided a safer and equally sensitive alternative. nih.gov One such method involves a fluorescently labeled version of an adenosine receptor antagonist, such as Xanthine (B1682287) Amine Congener (XAC). nih.gov A technique known as Fluorescence Correlation Spectroscopy (FCS) can then be used to perform quantitative analysis of ligand binding to the human A1 receptor in single, living cells. nih.gov FCS measures fluctuations in fluorescence intensity as fluorescent molecules diffuse through a tiny observation volume, allowing for the direct quantification of ligand-receptor complexes. nih.gov

Receptor occupancy refers to the fraction of receptors that are bound by a ligand at a given concentration. Techniques like Fluorescence Correlation Spectroscopy (FCS) allow for the direct measurement of receptor-ligand complexes, providing a quantitative look at receptor occupancy. nih.gov Studies have shown that the number of these complexes increases with higher ligand concentrations and can be reduced by competing antagonists, confirming the specificity of the interaction. nih.gov

Efficacy describes the ability of a ligand to produce a biological response upon binding to the receptor. For A1 receptor agonists like AAC, efficacy is often measured by their ability to inhibit the production of cyclic AMP (cAMP), a key second messenger. acs.org Functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation are a standard method for determining the potency (EC₅₀) and maximal efficacy of A1 agonists. acs.org The demonstrated ability of this compound to provide significant neuroprotection against ischemic damage is a powerful in vivo confirmation of its efficacy as an A1 receptor agonist. nih.govcaymanchem.com

Allosteric Modulation and Biased Agonism in Adenosine Receptor Systems

The intricate functioning of adenosine receptors can be finely tuned through two key pharmacological concepts: allosteric modulation and biased agonism. These mechanisms offer promising avenues for therapeutic intervention, allowing for more precise control over receptor activity than traditional orthosteric ligands. This compound (ADAC) and related compounds have been instrumental in exploring these phenomena.

Allosteric Modulation:

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. nih.gov This binding event induces a conformational change in the receptor, which in turn alters the binding affinity and/or efficacy of the orthosteric ligand. nih.gov Allosteric modulators are classified based on their effect on the orthosteric ligand's activity:

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist. frontiersin.org They can potentiate the receptor's response to adenosine, making them particularly effective in conditions where adenosine levels are elevated, such as during ischemia. nih.gov

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist. frontiersin.org

Neutral Allosteric Ligands (NALs): Bind to the allosteric site without affecting the orthosteric ligand's activity. frontiersin.org

Allosteric Agonists: Directly activate the receptor by binding to the allosteric site, even in the absence of an orthosteric agonist. frontiersin.org

The discovery of 2-amino-3-benzoylthiophenes, such as PD 81,723, marked a significant milestone in the study of allosteric modulation of the A1 adenosine receptor (A1R). frontiersin.org These compounds were found to increase the binding of agonist radioligands to A1Rs, indicating an allosteric mechanism of action. nih.gov Subsequent research has identified various other chemical classes of allosteric modulators for different adenosine receptor subtypes. nih.govfrontiersin.org For instance, a series of 1-benzyl-3-ketoindoles were identified as the first allosteric modulators for the A2B adenosine receptor (A2BAR). frontiersin.org

Allosteric modulators offer several potential therapeutic advantages over orthosteric ligands. They act more physiologically by fine-tuning the effects of the endogenous agonist, potentially leading to fewer side effects and reduced tolerance. frontiersin.org This spatiotemporal selectivity is particularly relevant for the adenosinergic system, where adenosine has a short half-life. frontiersin.orgfrontiersin.org

Biased Agonism:

Biased agonism, also known as functional selectivity, is a phenomenon where different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations. mdpi.comresearchgate.net This leads to the preferential activation of a subset of downstream signaling pathways over others. mdpi.com For example, an agonist might favor G protein-dependent signaling while having little effect on β-arrestin-mediated pathways, or vice versa. mdpi.com

This concept has significant implications for drug development, as it allows for the design of ligands that selectively activate therapeutic signaling pathways while avoiding those associated with adverse effects. pnas.org The first A1R biased agonist, LUF5589, was identified in 2013. mdpi.com

Bitopic ligands, which are hybrid molecules containing both orthosteric and allosteric pharmacophores, have emerged as a promising strategy to achieve biased agonism. mdpi.compnas.org VCP746, a bitopic ligand for the A1R, was designed to be a biased agonist that favors the cAMP pathway over the ERK1/2 phosphorylation pathway. mdpi.compnas.org Studies have shown that VCP746 exhibits a significant degree of biased agonism at the A1AR. pnas.org

The exploration of biased agonism extends to other adenosine receptor subtypes as well. For the A2A adenosine receptor (A2AAR), fluorescently labeled antagonists have been shown to act as allosteric antagonists, demonstrating the complexity of ligand-receptor interactions. mdpi.com The context of the receptor, including its potential to form heteromers with other receptors, can also influence the signaling bias of an agonist. nih.gov

Research Findings on Allosteric Modulation and Biased Agonism

Compound/LigandReceptor TargetModulatory EffectKey Findings
PD 81,723 A1RPositive Allosteric Modulator (PAM)One of the first identified allosteric enhancers for the A1R. frontiersin.org It increases agonist binding and slows the dissociation of the agonist from the receptor. nih.gov
LUF6000 A3RAllosteric EnhancerEnhances agonist action at the A3 receptor without affecting basal activity, suggesting potential for safer therapeutic applications. nih.gov
KI-7 A2BARPositive Allosteric Modulator (PAM)Enhances the effects of adenosine and synthetic A2BAR agonists. frontiersin.org
VCP746 A1RBiased Agonist (Bitopic Ligand)Shows bias towards the cAMP pathway over ERK1/2 phosphorylation. mdpi.compnas.org It is a hybrid molecule with both orthosteric and allosteric components. pnas.org
Neladenoson A1RBiased AgonistA selective A1R biased agonist. frontiersin.org
Capadenoson A1R / A2BRBiased AgonistA partial A1R agonist that can also stimulate A2BR biased agonism. nih.gov
Xanthine amine congener (XAC) derivatives A2AARAllosteric AntagonistsCertain fluorescently labeled XAC derivatives behave as allosteric antagonists of the A2AAR. mdpi.com

Synthetic Strategies for Adenosine Amine Congener and Functionalized Probes

Chemical Synthesis of Adenosine (B11128) Amine Congener Derivatives

The chemical synthesis of adenosine amine congener derivatives often begins with a readily available starting material, such as 6-chloropurine (B14466) ribonucleoside. A common strategy involves the displacement of the chlorine atom with an appropriate amine-containing side chain. For instance, the synthesis of N⁶-[4-(carboxymethyl)phenyl]adenosine was achieved through the reaction of 6-chloropurine ribonucleoside with 4-aminophenylacetic acid. nih.gov This carboxylic acid congener then serves as a versatile intermediate for the creation of a series of amide derivatives. nih.gov Activation of the carboxylic acid with a water-soluble carbodiimide (B86325) in a solvent like dimethylformamide (DMF) facilitates its coupling to various amines. nih.gov

Another key intermediate is the this compound (ADAC), which has been synthesized and utilized in the creation of various probes. nih.gov The synthesis of ADAC and related congeners, such as APEC for A₂-receptors, provides a platform for developing probes for photoaffinity labeling, chemical affinity labeling, and spectroscopic characterization. tandfonline.com Furthermore, modifications at the 2-position of the adenosine scaffold have been explored. For example, the adenosine agonist CGS21680 was derivatized by first converting its carboxylic group to a methyl ester, which was then treated with ethylenediamine (B42938) to produce an amine congener. wiley.com This amine congener served as an intermediate for subsequent acylation reactions. wiley.com

The synthesis of hypermodified adenosine derivatives has also been pursued to achieve selectivity for specific receptor subtypes. For instance, a series of 2-substituted 3'-azido and 3'-amino adenosine derivatives were synthesized, with the 3'-amino congeners showing improved affinity for the A₃ adenosine receptor. nih.gov

"Functionalized Congener" Approach for Receptor Probes

The "functionalized congener" approach is a powerful strategy in medicinal chemistry for developing receptor probes. This method involves attaching a chemically functionalized chain to a known pharmacophore at a position that does not significantly disrupt its biological activity. nih.govtandfonline.com The resulting "functionalized congener" can then be covalently linked to various molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups, to create highly specific probes. nih.govtandfonline.com

This approach has been successfully applied to both adenosine receptor agonists and antagonists. nih.gov For example, derivatives of N⁶-phenyladenosine, a potent A₁-adenosine receptor agonist, have been synthesized with functionalized chains. nih.gov These congeners have proven useful for creating receptor and histochemical probes, radioligands, and affinity columns. nih.gov Similarly, the antagonist xanthine (B1682287) amine congener (XAC) and the agonist this compound (ADAC) have been used to synthesize a range of spectroscopic and other probes that retain high affinity for A₁-receptors. nih.gov

The versatility of the functionalized congener approach is highlighted by its use in developing a wide array of tools for studying G protein-coupled receptors (GPCRs). acs.org It has enabled the creation of macromolecular conjugates, irreversible ligands for receptor inactivation, and radioactive probes. acs.org For instance, biotinylated analogues of adenosine congeners have been synthesized, which can be used in conjunction with avidin (B1170675) for receptor studies. nih.govtandfonline.com

Development of Fluorescent Adenosine Receptor Ligands

The development of fluorescent ligands for adenosine receptors has provided powerful tools for visualizing and quantifying ligand-receptor interactions in real-time and at the single-cell level. acs.org These ligands are typically synthesized by attaching a fluorophore to a known adenosine receptor agonist or antagonist via a linker arm. acs.orgotago.ac.nz

A common strategy involves utilizing the "functionalized congener" approach, where a fluorescent dye is conjugated to an amine-functionalized derivative of an adenosine ligand. nih.gov For example, fluorescein (B123965) isothiocyanate (FITC) and 4-nitrobenz-2-oxa-1,3-diazole (NBD) have been conjugated to the A₁ agonist ADAC, resulting in fluorescent probes that maintain high receptor affinity. mdpi.com Similarly, FITC has been attached to the A₁ antagonist XAC. mdpi.com

The choice of fluorophore and the attachment point are critical for preserving the ligand's binding affinity and biological activity. Red-emitting fluorophores like BODIPY 630/650 have been used to develop A₁ receptor agonists, as they tend to become brighter in the non-aqueous environment of the plasma membrane, facilitating visualization. mdpi.com For instance, ABEA-X-BY630, a derivative of NECA-BODIPY 630/650, demonstrated high affinity for both A₁ and A₃ receptors and retained its agonist properties. mdpi.com

Researchers have also developed fluorescent ligands for other adenosine receptor subtypes. For the A₃ receptor, antagonists based on a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold have been functionalized with fluorescent probes. unipd.it However, the conjugation of a fluorophore can sometimes reduce affinity and selectivity. unipd.it Computational modeling is often employed to understand the structural basis of ligand-receptor interactions and to guide the rational design of new, highly selective fluorescent ligands. unipd.it

Synthesis of Irreversible Adenosine Receptor Ligands

Irreversible ligands, which form a covalent bond with their target receptor, are valuable tools for receptor characterization, including receptor inactivation studies and structural biology. mdpi.comacs.org The synthesis of these ligands typically involves incorporating a reactive functional group, such as an isothiocyanate or a fluorosulfonyl group, into the structure of a known adenosine receptor agonist or antagonist. mdpi.comnih.gov

For A₁ adenosine receptor antagonists, derivatives of the potent and selective antagonist 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) have been synthesized with chemoreactive groups. mdpi.com One notable example is 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine (FSCPX), which has been identified as a highly effective irreversible antagonist for the rat A₁ receptor. mdpi.com Another approach has utilized the xanthine amine congener (XAC) as a template to develop irreversible ligands. The conjugation of XAC with 1,3-phenylene diisothiocyanate resulted in an irreversible inhibitor of A₁ receptors. nih.gov Further modifications, such as the introduction of a third substituent on the phenyl isothiocyanate ring, have been explored to alter the physicochemical properties of the resulting conjugate. nih.gov A conjugate of XAC and 1,3,5-triisothiocyanatobenzene (B24833) demonstrated high selectivity for A₁ receptors. nih.gov

In the realm of agonists, irreversible probes for the A₁ receptor have been developed. For instance, p- and m-DITC-ADAC, which incorporate an isothiocyanate group on a linker attached to the N⁶-position of adenosine, form a direct covalent bond with the receptor. acs.org For the A₃ receptor, an irreversible agonist was created by introducing a benzyl-isothiocyanate group at the N⁶ position of 5'-(N-methylcarboxamido)adenosine. mdpi.com

More recently, irreversible antagonists for the A₂B adenosine receptor have been designed based on an 8-p-sulfophenylxanthine scaffold, incorporating a reactive sulfonyl fluoride (B91410) group. mdpi.com

Mechanistic Investigations of Adenosine Amine Congener S Biological Activities in Preclinical Models

Neuroprotective Mechanisms in Central Nervous System Models

ADAC has demonstrated significant neuroprotective properties in several models of neurological disorders. medchemexpress.com The underlying mechanisms are multifaceted, involving the modulation of excitotoxicity, inhibition of cell death pathways, and effects on ion channels.

Modulation of Excitotoxicity, including Glutamate (B1630785) Release Inhibition

A key mechanism of ADAC's neuroprotective action is its ability to counter excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. nih.govnih.gov Adenosine (B11128), acting through A1 receptors, is known to inhibit the release of glutamate from presynaptic terminals. nih.gov

In a rat model of Huntington's disease using 3-nitropropionic acid (3NP), ADAC was found to significantly decrease the amplitude of the field excitatory postsynaptic potential (fEPSP) in corticostriatal brain slices by 70%. nih.govnih.gov This reduction in synaptic transmission suggests a presynaptic modulation of glutamate release. nih.govnih.gov This inhibitory effect on glutamatergic transmission is a critical factor in protecting neurons from the excitotoxic cascade initiated by energetic impairment. nih.gov

Influence on Apoptotic and Necrotic Cell Death Pathways

ADAC has been shown to influence both apoptotic and necrotic cell death pathways, thereby preserving neuronal integrity. The activation of A1 adenosine receptors by ADAC can prevent the activation of these cell death cascades. medchemexpress.com In models of cochlear injury, which share mechanistic similarities with neurodegeneration, ADAC reduces apoptosis in sensory hair cells and strial marginal cells. medchemexpress.com This anti-apoptotic effect is linked to the inhibition of glutamate release and the modulation of calcium influx, which are key triggers for programmed cell death. medchemexpress.comfrontiersin.org

Effects on Voltage-Gated Ca2+ Channels

The modulation of voltage-gated calcium (Ca2+) channels is another important aspect of ADAC's neuroprotective mechanism. medchemexpress.comfrontiersin.org Excessive calcium influx is a central event in excitotoxicity and subsequent cell death. frontiersin.org Research indicates that activation of A1 adenosine receptors can inhibit voltage-gated Ca2+ channels. frontiersin.orgnih.gov This action reduces the intracellular calcium overload that triggers downstream apoptotic and necrotic pathways, thus contributing to neuronal survival. frontiersin.org Specifically, adenosine-induced inhibition of Ca2+ currents primarily targets N-type Ca2+ channels. nih.gov

Studies in Cerebral Ischemia Models

ADAC has been investigated for its neuroprotective effects in models of cerebral ischemia. nih.govamazonaws.com In a gerbil model of global cerebral ischemia, post-ischemic administration of ADAC resulted in significant neuroprotection. nih.govamazonaws.com When administered after a 5-minute ischemic event, ADAC led to approximately 85% neuronal survival compared to 50% in control groups. nih.govamazonaws.com Following a 10-minute ischemic insult, a single dose of ADAC administered between 15 minutes and 3 hours post-insult significantly improved neuronal survival and morphology. nih.govamazonaws.com Furthermore, these studies demonstrated the preservation of microtubule-associated protein 2 (MAP-2), indicating structural integrity of the neurons. nih.govamazonaws.com Notably, full preservation of spatial memory and learning ability was observed in animals treated 6 hours post-ischemia. nih.gov

Table 1: Neuroprotective Effects of ADAC in a Gerbil Model of Cerebral Ischemia

Ischemia DurationADAC Administration Time Post-IschemiaNeuronal SurvivalFunctional Outcome (Morris Water Maze)
5 min6 or 12 hours~85% (vs. 50% in controls)Not specified
10 min15 min, 30 min, 1, 2, or 3 hoursSignificant improvementNot specified
10 min6 hoursSignificant improvementFull preservation of spatial memory and learning
10 min12 hoursSignificant improvementIndistinguishable from controls

Research in Models of Neurodegenerative Disorders (e.g., Huntington's Disease)

ADAC has shown promise in preclinical models of Huntington's disease (HD). nih.govnih.govjneurosci.org In a rat model of HD induced by the mitochondrial toxin 3-nitropropionic acid (3NP), acute treatment with ADAC significantly reduced the size of the striatal lesion by 40% and the ongoing striatal degeneration by 30%. nih.govnih.govjneurosci.org This neuroprotective effect was accompanied by the prevention of severe dystonia of the hindlimbs. nih.govnih.govjneurosci.org The underlying mechanism is thought to be the presynaptic modulation of excitotoxicity, as evidenced by the strong decrease in corticostriatal synaptic transmission. nih.govnih.govjneurosci.org However, it is noteworthy that ADAC did not show a direct protective effect against 3NP-induced neuronal death in primary striatal cultures, further supporting a mechanism based on the modulation of synaptic activity rather than a direct cell-autonomous effect. nih.govnih.gov

Otoprotective Mechanisms in Cochlear Injury Models

In addition to its neuroprotective effects, ADAC has demonstrated significant otoprotective properties in models of cochlear injury induced by noise and ototoxic drugs like cisplatin (B142131). medchemexpress.comwjgnet.comnih.gov

The mechanisms underlying ADAC's otoprotective effects are multifaceted and include:

Reduction of Oxidative Stress: ADAC can reduce oxidative stress in the noise-exposed cochlea, which is a key factor in protecting sensory hair cells. medchemexpress.comnih.gov

Inhibition of Apoptosis: The compound mitigates cisplatin-induced apoptosis in cochlear tissues, particularly in the vulnerable outer hair cells and marginal cells of the stria vascularis. medchemexpress.comwjgnet.com

Inhibition of Glutamate Release: Similar to its action in the central nervous system, ADAC is believed to inhibit glutamate release via presynaptic A1 receptors in the cochlea. medchemexpress.com

Modulation of Calcium Channels: Inhibition of voltage-gated Ca2+ channels by ADAC helps to prevent the activation of apoptotic and necrotic cell death pathways in cochlear cells. medchemexpress.comfrontiersin.org

Studies have shown that post-noise treatment with ADAC can significantly improve hearing thresholds and enhance the survival of sensory hair cells in rats. nih.govmdpi.com In models of cisplatin-induced ototoxicity, ADAC administration reduced hearing loss and decreased the loss of outer hair cells. wjgnet.com This protection was associated with a reduction in apoptosis in the organ of Corti and the stria vascularis. wjgnet.com

Reduction of Oxidative Stress in Cochlear Tissues

Preclinical research indicates that ADAC can lessen oxidative stress within the cochlea, the part of the inner ear responsible for hearing. medchemexpress.comglpbio.comszabo-scandic.com This protective effect is crucial in preventing damage to the delicate sensory hair cells. medchemexpress.comglpbio.comszabo-scandic.com Studies have shown that in noise-exposed cochleae, ADAC treatment leads to a reduction in markers of oxidative stress. mdpi.com Specifically, in rat models of noise-induced hearing loss, administration of ADAC resulted in decreased immunoreactivity for nitrotyrosine, a key indicator of free radical damage in the organ of Corti. nih.gov The compound's ability to combat oxidative stress is considered a primary mechanism for its otoprotective qualities. wjgnet.comscispace.com

Amelioration of Apoptosis in Sensory Hair Cells and Strial Marginal Cells

ADAC has demonstrated the ability to reduce apoptosis, or programmed cell death, in critical cochlear cells. szabo-scandic.comwjgnet.com In preclinical models of cisplatin-induced ototoxicity, ADAC treatment was associated with a notable decrease in the apoptosis of outer hair cells and marginal cells within the stria vascularis. wjgnet.com Qualitative analysis using TUNEL staining, a method for detecting apoptotic cells, confirmed these findings. wjgnet.com The compound's anti-apoptotic action is believed to be a key factor in the preservation of sensory and secretory tissues essential for normal cochlear function. wjgnet.com The proposed mechanisms for this otoprotection include the inhibition of glutamate release and the modulation of voltage-gated Ca2+ channels, which can prevent the activation of cell death pathways. medchemexpress.comglpbio.comszabo-scandic.com

Role in Noise-Induced Cochlear Injury Models

ADAC has been extensively studied for its therapeutic potential in animal models of noise-induced hearing loss (NIHL). nih.govresearchgate.netdigitalnz.orgnih.govauckland.ac.nz Research has shown that systemic administration of ADAC can significantly mitigate noise-induced cochlear injury and the resulting hearing loss. nih.govresearchgate.net In rat models, ADAC treatment following noise exposure led to a greater recovery of hearing thresholds and increased survival of sensory hair cells compared to control groups. nih.gov The effectiveness of ADAC in these models is dose- and time-dependent, with the most significant protection observed when administered within the first 24 hours after the noise trauma. medchemexpress.comszabo-scandic.comnih.gov These findings suggest that ADAC could be a valuable therapeutic agent for treating cochlear injuries from both acute and prolonged noise exposures. nih.gov

Role in Cisplatin-Induced Cochlear Injury Models

The efficacy of ADAC has also been investigated in the context of cisplatin-induced ototoxicity, a significant side effect of this common chemotherapy drug. wjgnet.comresearchgate.netdigitalnz.org Preclinical studies in rats have shown that systemic administration of ADAC can offer partial protection against cisplatin-induced hearing loss and cochlear damage. wjgnet.com Specifically, ADAC treatment was found to ameliorate high-frequency hearing loss and improve the survival of outer hair cells. wjgnet.com The protective effects appear to be most prominent when ADAC is administered concurrently with the cisplatin treatment, suggesting it aids in the early stages of cochlear injury recovery. wjgnet.com The mechanism is thought to involve the reduction of both oxidative stress and apoptosis. wjgnet.com

Other Investigated Biological Activities in Experimental Systems

Beyond its otoprotective effects, ADAC has been explored for other potential therapeutic applications in various experimental models.

Anti-inflammatory Responses

ADAC, through its activation of the A1 adenosine receptor, has been shown to possess anti-inflammatory properties. ontosight.ai Research in models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has demonstrated that ADAC can attenuate demyelination. aai.orgjneurosci.org The activation of A1 adenosine receptors can suppress the production of pro-inflammatory mediators. jneurosci.org This suggests a broader role for ADAC in modulating inflammatory processes within the central nervous system and other tissues. ontosight.aijneurosci.org

Regulation of Heart Rate and Blood Pressure in Cardiovascular Studies

As an adenosine A1 receptor agonist, ADAC has been noted for its cardiovascular effects, although it is characterized by reduced side effects like bradycardia and hypotension compared to other A1 agonists. wjgnet.com Adenosine receptors, in general, play a significant role in cardiovascular regulation. nih.govfrontiersin.org Activation of A1 receptors can lead to a slower heart rate. frontiersin.org While specific studies on ADAC's direct regulation of heart rate and blood pressure are part of its broader characterization, the parent compound adenosine is known to cause vasodilation and impact heart rhythm. nih.gov The development of selective agonists like ADAC aims to harness therapeutic benefits while minimizing systemic cardiovascular effects. wjgnet.com

Metabolic and Pharmacokinetic Research on Adenosine Amine Congener in Experimental Systems

Absorption and Distribution in Preclinical Animal Models

Following systemic administration in preclinical models, Adenosine (B11128) Amine Congener demonstrates rapid distribution. Studies in rats have shown that intravenously administered ADAC is promptly detected in the cochlear perilymph, indicating its ability to cross biological barriers. While specific whole-body distribution studies detailing concentrations in various organs are not extensively published, the prompt onset of its effects in specific tissues, such as the inner ear, suggests efficient systemic circulation and tissue penetration. The rapid distribution to tissues is also inferred from its short plasma half-life.

Stability and Degradation Pathways in Biological Matrices

Research on the metabolic fate of Adenosine Amine Congener indicates a notable stability in plasma. One study reported that ADAC remains stable in plasma without the detection of degradation products. This suggests that in the bloodstream, the compound is not rapidly broken down. However, detailed information regarding its degradation pathways within other biological matrices, such as liver or kidney tissues, and the specific metabolites formed remains to be fully elucidated. As an N6-substituted adenosine analog, it is plausible that its metabolism may differ from that of endogenous adenosine, which is primarily metabolized by adenosine deaminase and adenosine kinase. The N6-substitution in similar adenosine analogs is known to influence their susceptibility to deamination by adenosine deaminase.

Tissue-Specific Pharmacokinetics and Accumulation (e.g., Cochlear Perilymph)

A significant focus of pharmacokinetic research on this compound has been its behavior within the inner ear, specifically the cochlear perilymph. This is largely due to its investigation as a potential therapeutic agent for hearing loss.

Following intravenous administration in rats, ADAC is detected in the cochlear perilymph within two minutes. Its concentration in this fluid remains above the minimal effective concentration for at least two hours. Interestingly, the pharmacokinetic profile of ADAC in the perilymph is significantly altered by exposure to noise. In noise-exposed animals, the drug's half-life and mean residence time were shorter, the area under the curve was reduced, and the volume of distribution increased. These changes suggest that noise exposure may transiently alter the permeability of the blood-labyrinth barrier and/or cochlear blood flow, thereby affecting the local concentration of the drug.

The table below summarizes the pharmacokinetic parameters of this compound in rat cochlear perilymph under normal and noise-exposed conditions.

Pharmacokinetic ParameterNormal ConditionsNoise-Exposed Conditions
T1/2 (Half-life)LongerShorter
MRT (Mean Residence Time)LongerShorter
AUC (Area Under the Curve)HigherLower
Vd (Volume of Distribution)LowerHigher

Modulation of Endogenous Adenosine Metabolism and Transport

The direct effects of this compound on the key enzymes and transporters that regulate endogenous adenosine levels have not been extensively characterized in published literature. However, based on studies of other N6-substituted adenosine analogs, some potential interactions can be inferred.

Adenosine Kinase: Some N6-substituted adenosine analogs have been shown to interact with adenosine kinase, a key enzyme in the phosphorylation of adenosine to adenosine monophosphate (AMP). Depending on the specific analog and the concentration of adenosine, these compounds can act as either inhibitors or stimulators of adenosine kinase activity. For instance, at low adenosine concentrations, certain N6-substituted analogs inhibit the enzyme, while at higher adenosine concentrations, they can stimulate its activity. Some of these analogs can also serve as substrates for adenosine kinase.

Adenosine Deaminase: Adenosine deaminase is responsible for the deamination of adenosine to inosine. The N6-substitution on the adenosine molecule generally confers resistance to deamination by this enzyme. While specific studies on ADAC are lacking, it is a common strategy in the design of adenosine receptor agonists to modify the N6-position to prevent rapid degradation by adenosine deaminase, thereby prolonging their duration of action.

Equilibrative Nucleoside Transporters (ENTs): ENTs are crucial for the transport of adenosine across cell membranes, thus regulating its extracellular concentration and availability to receptors. The interaction of this compound with these transporters has not been specifically reported. However, the modulation of adenosine receptor signaling can indirectly influence transporter function in some systems.

Advanced Research Tools and Methodologies Utilizing Adenosine Amine Congener

Application of Tritiated Adenosine (B11128) Amine Congeners in Receptor Localization and Binding

The use of radiolabeling, specifically with tritium (B154650) ([³H]), represents a cornerstone technique for quantifying and mapping the distribution of adenosine receptors in tissues. Tritiated versions of adenosine receptor ligands, including congeners, allow for precise localization through autoradiography and detailed characterization of binding properties in membrane preparations.

A tritiated antagonist, [³H]xanthine amine congener ([³H]XAC), has been effectively used to study adenosine receptors in mouse brain tissue. nih.gov Binding studies with this radioligand showed that it binds in a saturable and reversible manner to high-affinity sites. nih.gov Quantitative autoradiography using [³H]XAC revealed the anatomical distribution of these receptors, with high densities observed in regions such as the hippocampus, cerebellum (molecular layer), cerebral cortex, and superior colliculus. nih.gov Similarly, a tritiated carboxylic acid congener of 1,3-dipropylxanthine, [³H]XCC, has been used to visualize the distribution of adenosine A₁ receptors in the rat brain, showing the highest receptor densities in the molecular layer of the cerebellum and the CA₁ region of the hippocampus. nih.gov The binding pattern of [³H]XCC was found to be highly consistent with that of other A₁ receptor radioligands, such as [³H]cyclohexyladenosine ([³H]CHA), confirming its utility in accurately labeling this receptor subtype. nih.gov

These radioligand binding assays are crucial for determining key pharmacological parameters, such as the equilibrium dissociation constant (Kᵈ), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bₘₐₓ), which reflects the density of receptors in a given tissue. nih.gov The availability of high-affinity tritiated antagonist probes like [³H]XAC provides a powerful means for the comparative analysis of agonist and antagonist binding to adenosine receptors. nih.gov

Binding Characteristics of Tritiated Congeners
RadioligandTissueBinding ParameterValueReference
[³H]Xanthine Amine Congener ([³H]XAC)Mouse BrainKᵈ1.4 ± 0.4 nM nih.gov
[³H]Xanthine Amine Congener ([³H]XAC)Mouse BrainBₘₐₓ323 ± 17 fmol/mg protein nih.gov

Use of Fluorescent Conjugates in Live Cell Imaging and Spectroscopy (e.g., FCS)

To overcome the limitations of radioligands and enable the study of receptor dynamics in living cells, researchers have developed fluorescent conjugates of adenosine amine congeners. nih.gov By attaching a fluorophore to a congener, such as the antagonist Xanthine (B1682287) Amine Congener (XAC), it becomes possible to visualize receptor distribution and quantify ligand-receptor interactions in real time using advanced microscopy techniques. nih.govacs.org

Confocal microscopy allows for the direct visualization of fluorescent ligand binding to receptors on the surface of living cells. nih.govpnas.org For example, a fluorescent antagonist named XAC-BY630 was designed and shown to specifically bind to A₁-adenosine receptors on living Chinese hamster ovary (CHO) cells. nih.govpnas.org This enables researchers to observe receptor localization and trafficking under various physiological conditions. researchgate.net

A more quantitative approach, Fluorescence Correlation Spectroscopy (FCS), has been used to study the interactions of these fluorescent congeners at the single-molecule level. nih.govresearchgate.net FCS measures the fluctuations in fluorescence intensity within a tiny, fixed observation volume as fluorescent molecules diffuse through it. researchgate.net By analyzing these fluctuations, researchers can determine the diffusion times of different fluorescent species. nih.govpnas.org FCS analysis of XAC-BY630 binding to cell membranes revealed distinct components corresponding to the fast-diffusing free ligand and a much slower-diffusing component representing the ligand-receptor complex. nih.govpnas.org This powerful technique allows for the quantification of ligand-receptor complex formation and diffusion directly on the membrane of a single living cell, providing insights that are not achievable with population-based assays like radioligand binding. nih.govpnas.orgresearchgate.net

Examples of Fluorescent Congeners and Their Applications
Fluorescent ConjugateBased OnApplicationKey FindingsReference
XAC-BY630Xanthine Amine Congener (XAC)Confocal Imaging, Fluorescence Correlation Spectroscopy (FCS)Visualized A₁-AR on live cells; quantified ligand-receptor diffusion times. nih.govpnas.orgresearchgate.net
CA200645Xanthine Amine Congener (XAC)Live Cell High-Content Imaging, Competition Binding AssaysEnabled screening of fragment libraries and determination of ligand affinities at A₁ and A₃ receptors. nih.govresearchgate.net
ABA-X-BY630AdenosineLive Cell Imaging, NanoBRETUsed as a fluorescent A₁-agonist to study receptor binding and allosteric modulation. nih.gov

Integration in Bioluminescence Resonance Energy Transfer (NanoBRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for studying protein-protein and ligand-receptor interactions in living cells. nih.gov The development of NanoBRET, which utilizes the bright, small NanoLuciferase (Nluc) enzyme, has further enhanced the sensitivity and utility of this approach. nih.govpromegaconnections.comfrontiersin.org Fluorescently labeled adenosine congeners are key components in the application of NanoBRET to study adenosine receptor pharmacology. nih.gov

In a typical NanoBRET ligand binding assay, the adenosine receptor of interest is genetically fused to NanoLuciferase, which acts as the BRET donor. nih.gov A fluorescently labeled congener is then added to the live cells expressing this fusion protein. nih.gov When the fluorescent ligand (the BRET acceptor) binds to the Nluc-tagged receptor, the two molecules are brought into very close proximity (<10 nm). nih.gov Upon addition of a substrate for Nluc (e.g., furimazine), the energy generated by the luciferase is transferred non-radiatively to the fluorophore on the ligand, which then emits light at its characteristic wavelength. frontiersin.org This energy transfer can be measured and is directly proportional to the amount of ligand bound to the receptor. nih.gov

This technique allows for the real-time measurement of ligand binding in live cells at physiological temperatures. nih.govresearchgate.net It has been successfully used to determine the equilibrium and kinetic binding parameters (association and dissociation rates) of both labeled and unlabeled compounds at the human adenosine A₁ and A₃ receptors. nih.govnih.gov The high sensitivity of NanoBRET makes it a robust platform for studying the nuanced effects of allosteric modulators on agonist binding. nih.gov

Computational Modeling and Molecular Docking Studies of Receptor Interactions

Alongside experimental techniques, computational modeling and molecular docking have become vital for understanding how adenosine amine congeners and other ligands interact with their receptor targets at an atomic level. nih.gov These in silico methods are used to build three-dimensional (3D) models of adenosine receptors and predict the binding modes of various ligands. nih.gov

The process often begins with homology modeling, where the known amino acid sequence of an adenosine receptor is used to build a 3D structure based on the experimentally determined crystal structure of a related protein, such as bovine rhodopsin. nih.gov Once a receptor model is generated, molecular docking simulations can be performed. docking.org In these simulations, a ligand like ADAC or XAC is placed into the putative binding site of the receptor model, and a scoring function is used to calculate the most energetically favorable binding pose. nih.govacs.org

These studies have provided significant insights into the specific interactions that govern ligand binding. For example, modeling of the A₁ receptor has shown how functionalized congeners like ADAC (an agonist) and XAC (an antagonist) can be accommodated within the binding cavity. nih.gov The models suggest that the extended substituents on these congeners can "climb up" the cavity to reach the extracellular space, potentially forming interactions that contribute to their high affinity. nih.gov Such computational approaches are invaluable for identifying the key amino acid residues involved in ligand binding, rationalizing structure-activity relationships, and guiding the design of new, more potent and selective ligands. nih.govnih.gov

Role in Advancing Understanding of Purinergic Receptor Function and Signaling Pathways

The development of functionalized congeners like ADAC and XAC has been instrumental in advancing the fundamental understanding of purinergic receptor biology. nih.gov These molecules were specifically designed as molecular probes—versatile chemical tools that can be adapted for various experimental applications, including photoaffinity labeling, chemical affinity labeling, and affinity chromatography. nih.gov Their true power lies in the ability to couple them with reporter molecules (radioisotopes, fluorophores) without losing high affinity for their target receptor.

These tools have enabled researchers to dissect the complex roles of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov Because these receptors often have overlapping expression patterns, subtype-selective ligands are essential for determining the specific function of each receptor in a given physiological process. nih.gov For instance, the use of the A₁-selective agonist ADAC has helped demonstrate that activation of A₁ receptors after noise trauma can protect sensory hair cells in the cochlea, highlighting a key role for purinergic signaling in oto-protection. nih.gov

Emerging Research Frontiers and Unresolved Questions in Adenosine Amine Congener Studies

Elucidation of Comprehensive Downstream Signaling Cascades

Adenosine (B11128) amine congener, as a selective agonist for the adenosine A1 receptor, initiates a cascade of intracellular events primarily through its interaction with Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Beyond the canonical cAMP pathway, the activation of A1 receptors by ADAC also influences ion channel activity. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a reduction in neuronal excitability. Conversely, ADAC can inhibit the opening of voltage-gated calcium channels, further contributing to its inhibitory effects on neurotransmitter release.

Emerging research continues to unravel more complex signaling networks associated with A1 receptor activation. These include the stimulation of phospholipase C (PLC), which can lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), influencing intracellular calcium levels and activating protein kinase C (PKC). Furthermore, studies have implicated the involvement of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK), in the cellular responses to A1 receptor agonists like ADAC. The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt (protein kinase B) signaling pathway has also been identified as a crucial component of the protective effects mediated by A1 receptor stimulation.

A deeper understanding of how these interconnected signaling pathways are orchestrated following ADAC binding is a key area of ongoing investigation. The precise kinetics and subcellular localization of these signaling events are critical unanswered questions that researchers are actively exploring.

Exploration of Novel Biological Activities in Diverse Preclinical Disease Models

The selective activation of the A1 adenosine receptor by adenosine amine congener has demonstrated significant therapeutic potential in a variety of preclinical disease models, primarily centered on its neuroprotective and cytoprotective properties.

In the realm of neuroprotection, ADAC has been extensively studied in models of cerebral ischemia. Research in gerbil models of global cerebral ischemia has shown that administration of ADAC can significantly reduce neuronal damage in vulnerable brain regions like the hippocampus. nih.gov This protective effect is attributed to the suppression of excitotoxicity, a reduction in metabolic demand, and the modulation of inflammatory responses in the ischemic brain. Furthermore, in a rat model of Huntington's disease, ADAC has been shown to exert neuroprotective effects against striatal lesions and motor impairments. acs.org

The utility of ADAC extends beyond the central nervous system. In preclinical models of hearing loss, ADAC has shown remarkable otoprotective effects. Studies in rats have demonstrated its ability to mitigate hearing loss induced by both noise exposure and ototoxic drugs like cisplatin (B142131). nih.gov The proposed mechanisms for this protection include the preservation of sensory hair cells and spiral ganglion neurons, as well as the reduction of cochlear inflammation and oxidative stress.

The table below summarizes some of the key findings from preclinical studies involving this compound:

Preclinical ModelOrganismKey Findings
Global Cerebral IschemiaGerbilReduced neuronal damage in the hippocampus. nih.gov
Huntington's Disease ModelRatNeuroprotective against striatal lesions and motor impairments. acs.org
Noise-Induced Hearing LossRatMitigated hearing threshold shifts and protected hair cells. nih.gov
Cisplatin-Induced Hearing LossRatAmeliorated ototoxicity and preserved cochlear structures.

While these findings are promising, the exploration of ADAC in other disease models is an active area of research. Its potential role in cardiovascular conditions, inflammatory diseases, and other neurological disorders is yet to be fully elucidated.

Development of Next-Generation Adenosine Receptor Probes with Enhanced Specificity

The unique chemical structure of this compound, featuring a terminal amino group, makes it an ideal scaffold for the development of sophisticated molecular probes to study the A1 adenosine receptor. This "functionalized congener" approach allows for the attachment of various reporter molecules, such as fluorophores and radioisotopes, without significantly compromising the ligand's affinity and selectivity for the A1 receptor.

Researchers have successfully synthesized fluorescent derivatives of ADAC, such as fluorescein (B123965) isothiocyanate (FITC)-ADAC and nitrobenzoxadiazole (NBD)-ADAC. These fluorescent probes enable the direct visualization of A1 receptors in living cells and tissues, providing valuable insights into receptor localization, trafficking, and dynamics. They are instrumental in techniques like fluorescence microscopy and flow cytometry, allowing for a more detailed understanding of receptor pharmacology at the cellular level.

In addition to fluorescent probes, a tritiated form of ADAC ([³H]ADAC) has been developed as a high-affinity radioligand for A1 receptor binding assays. This tool has been crucial for characterizing the binding properties of new A1 receptor ligands and for quantifying receptor density in different tissues.

The development of these next-generation probes derived from ADAC offers enhanced specificity and utility compared to older, less selective ligands. They represent a significant advancement in the toolset available to researchers for dissecting the intricate roles of the A1 adenosine receptor in health and disease. Future efforts in this area are focused on creating probes with improved photophysical properties, higher quantum yields, and suitability for advanced imaging techniques, such as super-resolution microscopy.

Strategic Integration with Other Pharmacological Modalities in Research Paradigms

A growing area of interest in adenosine receptor research is the strategic combination of selective ligands with other pharmacological agents to dissect complex biological processes and explore potential synergistic therapeutic effects. The use of this compound in such research paradigms is an emerging frontier.

One promising avenue of investigation involves the co-administration of A1 receptor agonists like ADAC with antagonists of the A2A adenosine receptor. In the context of neuroinflammation, A1 receptor activation is generally considered to be neuroprotective, while A2A receptor activation can have pro-inflammatory effects. By selectively activating A1 receptors with ADAC while simultaneously blocking A2A receptors, researchers can probe the distinct and sometimes opposing roles of these two receptor subtypes in inflammatory cascades within the central nervous system. This approach may lead to the development of novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.

Furthermore, the integration of ADAC with modulators of other signaling pathways, such as ion channel blockers or enzyme inhibitors, allows for a more detailed investigation of the downstream effectors of A1 receptor activation. For example, by combining ADAC with specific potassium or calcium channel blockers, researchers can more precisely determine the contribution of these channels to the physiological effects of A1 receptor stimulation.

These combinatorial approaches are not limited to basic research. In preclinical studies, the co-administration of ADAC with other therapeutic agents is being explored to see if synergistic effects can be achieved, potentially allowing for lower doses of each compound and reducing the risk of side effects. As our understanding of the complex interplay between different signaling pathways grows, the strategic use of selective probes like ADAC in combination with other pharmacological tools will be essential for unraveling the intricacies of cellular regulation and for designing more effective therapeutic interventions.

Q & A

Q. What is the primary mechanism of action of ADAC in neuroprotection, and how is this assessed experimentally?

ADAC acts as a selective A1 adenosine receptor (A1AR) agonist, modulating pathways that reduce oxidative stress, inflammation, and excitotoxicity. Methodological approaches include:

  • Binding assays : Radioligand displacement studies (e.g., using ).
  • In vivo models : Ischemia-reperfusion injury in gerbils or rats, with ADAC administered post-ischemia to evaluate neuroprotection via histopathology and behavioral tests .
  • Dose-response studies : Testing efficacy across doses (e.g., 25–300 μg/kg in Wistar rats) to establish therapeutic windows .

Q. What standard protocols are used to evaluate ADAC’s effects on cochlear injury?

  • Noise-induced hearing loss (NIHL) models : Rats exposed to 120 dB noise for 5 hours, followed by ADAC administration (50–300 μg/kg/day) and auditory brainstem response (ABR) measurements .
  • Cisplatin-induced ototoxicity : Cochlear hair cell viability assays and quantification of oxidative stress markers (e.g., glutathione levels) .

Q. How is ADAC’s receptor selectivity validated in preclinical studies?

  • Comparative agonist/antagonist assays : Testing ADAC against A2A, A2B, and A3 receptor subtypes using cell lines (e.g., PC12 cells for A2 receptors) .
  • Knockout models : A1AR-deficient mice to confirm receptor-specific effects .

Advanced Research Questions

Q. How do structural modifications of ADAC influence A1AR binding affinity and therapeutic efficacy?

  • Functionalized congener approach : Adding spacer groups (e.g., aminoethyl amide) to enhance receptor interaction. Ki values range from 1–100 nM depending on modifications .
  • Molecular docking : In silico analysis of ADAC-A1AR complexes to identify critical residues (e.g., transmembrane domains 3 and 7) .
  • Biotinylated analogues : Used for receptor localization studies (Ki = 11 nM) .

Q. What experimental strategies address conflicting data on ADAC’s vascular effects?

  • Differential vascular conductance studies : Comparing renal, femoral, and carotid responses in fetal sheep models under hypoxic conditions .
  • Tissue-specific receptor density mapping : Quantitative PCR or autoradiography to correlate ADAC’s effects with A1AR expression levels .

Q. How can ADAC’s neuroprotective effects be optimized in heterogeneous disease models (e.g., Huntington’s vs. Alzheimer’s)?

  • Dual-targeting conjugates : Combining ADAC with antioxidants (e.g., coenzyme Q10) to address multifactorial pathology .
  • Blood-brain barrier (BBB) penetration assays : LC-MS quantification of ADAC in cerebrospinal fluid after systemic administration .

Q. What methodologies resolve ADAC’s variable efficacy in in vitro vs. in vivo systems?

  • Tissue-slice electrophysiology : Measuring ADAC-induced changes in synaptic transmission in hippocampal slices .
  • Metabolomic profiling : Identifying ADAC metabolites that may antagonize A1AR in vivo .

Methodological Challenges & Contradictions

Q. Why do potency values for ADAC differ between platelet and neuronal A2 receptors?

  • Cell-specific receptor conformations : Platelet A2 receptors show 2–5x higher affinity due to glycosylation differences .
  • Signal transduction bias : ADAC’s coupling to Gαi vs. Gαq pathways in different tissues .

Q. How can researchers mitigate off-target effects in ADAC-based therapies?

  • Polypharmacology screens : Profiling ADAC against 100+ GPCRs using high-throughput calcium flux assays .
  • Nanocarrier delivery : Poly(amidoamine) dendrimers to enhance tissue specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.